![molecular formula C24H17ClFNO5S B2436449 ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114651-32-9](/img/structure/B2436449.png)
ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
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Overview
Description
This compound is a benzothiazine derivative, which is a type of organic compound containing a benzene ring fused to a thiazine ring . Benzothiazines are part of a broader class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon within the ring structure. They have various applications in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzothiazine core structure, with a chlorobenzoyl group attached to one carbon of the thiazine ring and a fluoro group attached to another carbon of the thiazine ring . The ethyl benzoate group would be attached to the nitrogen of the thiazine ring .Chemical Reactions Analysis
Benzothiazines can undergo various chemical reactions, including substitutions and additions, due to the reactivity of the thiazine ring . The presence of the chloro and fluoro groups might also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiazines are typically solid at room temperature . The presence of the chloro, fluoro, and ethyl benzoate groups could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Biological Activity
The compound is part of a group of heterocyclic organic compounds known as thiazines . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Anti-Diabetic Agent
Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetate II, a derivative of the compound, is biologically active as a powerful in vitro inhibitor for an alpha-amylase enzyme . This suggests that it could potentially be used as an anti-diabetic agent .
Anti-Alzheimer Agent
The isatin thiosemicarbazone derivative III, another derivative of the compound, acts as an inhibitor against acetylcholinesterase enzyme in vitro . This suggests that it could potentially be used as an anti-Alzheimer agent .
Anti-Arthritic Effect
In vitro biological studies were performed, including anti-arthritic activities . The compound revealed good inhibitor activities with very close values for proteinase denaturation (PDI) = 39.59 ± 0.09% and proteinase inhibition (PI) = 36.39 ± 0.08%, compared to diclofenac sodium PDI = 49.33 ± 0.11% and PI = 41.88 ± 0.09% .
Antimicrobial Activity
The compound is also highly active against different species of mycobacterium that are highly resistant to other drugs .
Future Directions
properties
IUPAC Name |
ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFNO5S/c1-2-32-24(29)16-4-3-5-19(12-16)27-14-22(23(28)15-6-8-17(25)9-7-15)33(30,31)21-11-10-18(26)13-20(21)27/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWOVMXWZHASQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate |
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